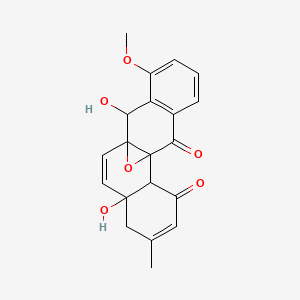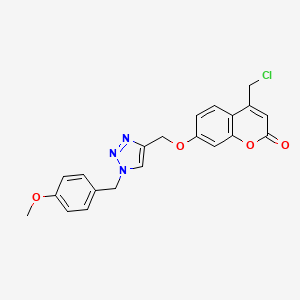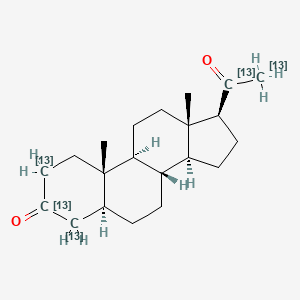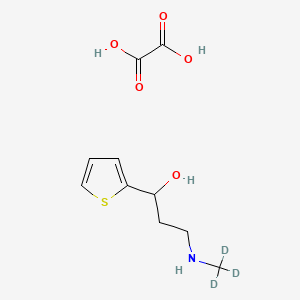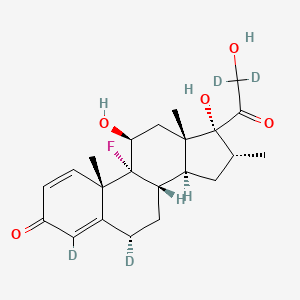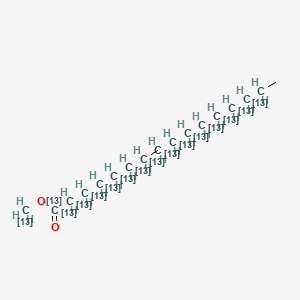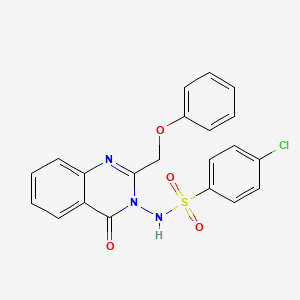
Cdk2-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk2-IN-9 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinases are a family of protein kinases that play crucial roles in regulating the cell cycle. CDK2, in particular, is involved in the transition from the G1 phase to the S phase of the cell cycle, making it a key target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by disrupting the cell cycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidinone derivatives. These derivatives are synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Cdk2-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reactions.
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various analogs with different functional groups.
Aplicaciones Científicas De Investigación
Cdk2-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK2 in various chemical processes.
Biology: Helps in understanding the cell cycle regulation and the role of CDK2 in cellular proliferation.
Mecanismo De Acción
Cdk2-IN-9 exerts its effects by selectively inhibiting the activity of CDK2. This inhibition disrupts the CDK2-cyclin complex, preventing the phosphorylation of downstream targets necessary for cell cycle progression . The molecular targets include proteins involved in DNA replication and repair, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
INX-315: Another selective CDK2 inhibitor that induces cell cycle arrest and senescence in solid tumors.
Fadraciclib (CYC065): A CDK2/9 inhibitor that targets key pro-survival and oncogenic pathways in cancer.
Uniqueness
Cdk2-IN-9 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases, making it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies. Its ability to induce cell cycle arrest and apoptosis specifically in CDK2-dependent cancers highlights its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C21H16ClN3O4S |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
4-chloro-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O4S/c22-15-10-12-17(13-11-15)30(27,28)24-25-20(14-29-16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)21(25)26/h1-13,24H,14H2 |
Clave InChI |
BLIIAZQONXFAMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






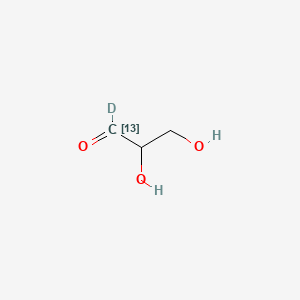

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

